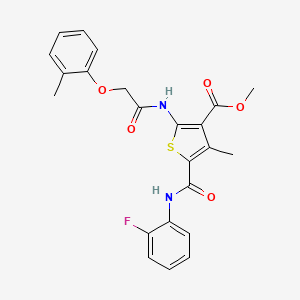
1-Isobutylazetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylazetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the isobutyl group and the amine functionality. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus tribromide to form the azetidine ring. Subsequent alkylation with isobutyl halides introduces the isobutyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the amine to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amides or other reduced nitrogen-containing compounds.
Substitution: Formation of halogenated azetidines or other substituted derivatives.
Applications De Recherche Scientifique
1-Isobutylazetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-Isobutylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The isobutyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
- 1-Benzylazetidin-3-amine dihydrochloride
- 1-Tert-butylazetidin-3-amine dihydrochloride
- 1-Methylazetidin-3-amine dihydrochloride
Comparison: 1-Isobutylazetidin-3-amine dihydrochloride is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. For instance, the isobutyl group can enhance lipophilicity, improving membrane permeability and bioavailability in medicinal applications.
Propriétés
Formule moléculaire |
C7H18Cl2N2 |
|---|---|
Poids moléculaire |
201.13 g/mol |
Nom IUPAC |
1-(2-methylpropyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Clé InChI |
CFNBAYBCRSDBQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CC(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)


![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)


![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)

